Capadenoson

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

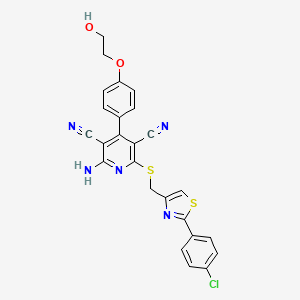

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-6-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClN5O2S2/c26-17-5-1-16(2-6-17)24-30-18(13-34-24)14-35-25-21(12-28)22(20(11-27)23(29)31-25)15-3-7-19(8-4-15)33-10-9-32/h1-8,13,32H,9-10,14H2,(H2,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITWCLNVRIKQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N)C#N)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClN5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969597 | |

| Record name | 2-Amino-6-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544417-40-5 | |

| Record name | Capadenoson [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0544417405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capadenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-6-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Capadenoson | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPADENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O519NVW73R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Agonist Mechanism of Capadenoson: A Technical Overview

For Immediate Release

Capadenoson, a novel small molecule, exhibits a unique mechanism of action primarily as a high-affinity partial agonist for the adenosine A1 receptor (A1R) and a potent agonist for the adenosine A2B receptor (A2BR).[1][2][3] This dual activity positions this compound as a compound of interest for researchers and drug development professionals exploring therapeutic interventions in cardiovascular and other diseases. Initially classified as a selective A1R partial agonist, emerging evidence has led to its reclassification as a dual A1R/A2BR agonist.[1][3]

Core Mechanism of Action

This compound's therapeutic potential is rooted in its interaction with two distinct adenosine receptor subtypes, which are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.

Adenosine A1 Receptor (A1R) Partial Agonism:

This compound acts as a partial agonist at the A1R, meaning it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, adenosine. The A1R is predominantly coupled to the inhibitory G protein, Gi/o. Upon activation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is central to the cardioprotective effects observed with A1R activation.

Adenosine A2B Receptor (A2BR) Agonism:

In addition to its A1R activity, this compound is a potent agonist at the A2BR. The A2BR is typically coupled to the stimulatory G protein, Gs. Activation of the A2BR by this compound leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This activity is significant in cardiac fibroblasts and cardiomyocytes and may contribute to cardioprotection and modulation of cardiac fibrosis.

Quantitative Pharmacological Profile

The binding affinity and functional potency of this compound at the different adenosine receptor subtypes have been characterized through various in vitro assays.

Binding Affinity

| Receptor Subtype | K_i_ (nM) |

| A1 | Not explicitly stated |

| A2A | Not explicitly stated |

| A2B | ~300 |

| A3 | No significant activity |

Functional Potency

| Receptor Subtype | EC_50_ (nM) |

| A1 | 0.1 |

| A2A | 1400 |

| A2B | 1.1 |

| A3 | No significant activity |

Signaling Pathways

The differential engagement of G proteins by this compound at the A1 and A2B receptors initiates distinct downstream signaling cascades.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established in vitro pharmacological assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (K_i_ values) of this compound for the different adenosine receptor subtypes.

Objective: To quantify the affinity of this compound for human adenosine receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human adenosine A1, A2A, A2B, or A3 receptors.

-

Radioligand: A specific radioligand for each receptor subtype is used (e.g., [³H]DPCPX for A1R).

-

Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G proteins following agonist binding to a GPCR.

Objective: To determine the ability of this compound to activate G proteins coupled to adenosine receptors.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the target adenosine receptor are used.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

G Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration.

-

Detection: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC_50_) is determined.

cAMP Accumulation Assays

This assay directly measures the functional consequence of adenylyl cyclase activation or inhibition.

Objective: To quantify the effect of this compound on intracellular cAMP levels.

Methodology:

-

Cell Culture: Whole cells expressing the target adenosine receptor are used (e.g., CHO cells).

-

Pre-treatment: Cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are stimulated with varying concentrations of this compound. For A1R (Gi-coupled), cells are co-stimulated with forskolin to induce a measurable level of cAMP that can be inhibited.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The EC_50_ for stimulation (A2BR) or inhibition (A1R) of cAMP production is calculated.

References

- 1. researchgate.net [researchgate.net]

- 2. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Capadenoson: A Technical Guide to a Partial Adenosine A1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capadenoson (BAY 68-4986) is a non-nucleoside, orally bioavailable small molecule that acts as a partial agonist at the adenosine A1 receptor (A1AR).[1] Initially developed for cardiovascular indications such as atrial fibrillation and stable angina, its unique pharmacological profile has garnered significant interest.[2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization. Notably, evidence suggests that this compound also exhibits biased agonism at the adenosine A2B receptor (A2BAR), potentially contributing to its overall therapeutic effects.[2] This document synthesizes preclinical and clinical findings to serve as a detailed resource for researchers and drug development professionals exploring the therapeutic potential of partial adenosine A1 receptor agonists.

Introduction

Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor, coupled to inhibitory G proteins (Gi/o), is a key regulator of cardiac function. Activation of A1AR in the heart produces negative chronotropic (decreased heart rate), dromotropic (decreased atrioventricular conduction), and inotropic (decreased contractility) effects. These actions make the A1AR an attractive therapeutic target for conditions such as cardiac arrhythmias and ischemia.

However, the clinical development of full A1AR agonists has been hampered by on-target side effects, including excessive bradycardia and atrioventricular block. Partial agonists, such as this compound, offer a potential solution by providing a ceiling to the maximal physiological response, thereby offering a wider therapeutic window. This compound was designed to elicit the beneficial anti-ischemic effects of A1AR activation while minimizing the risk of adverse cardiovascular events.[1]

Mechanism of Action

This compound functions as a partial agonist at the human adenosine A1 receptor.[1] Its mechanism involves binding to the A1AR and inducing a conformational change that leads to the activation of downstream signaling pathways, albeit to a lesser extent than a full agonist. The primary signaling cascade initiated by A1AR activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

More recent studies have revealed a more complex pharmacological profile for this compound. It has been shown to act as a biased agonist at the adenosine A2B receptor, preferentially activating cAMP signaling pathways over other potential downstream effectors. This dual activity at both A1 and A2B receptors may contribute to its cardioprotective effects.

Signaling Pathways

The signaling pathways activated by this compound are depicted below.

Quantitative Pharmacological Data

The following tables summarize the in vitro and preclinical pharmacokinetic data for this compound.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of this compound

| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) |

| Adenosine A1 | Human | Radioligand Binding | Ki | ~0.3 - 1.0 |

| Adenosine A1 | Human | Functional (cAMP) | EC50 | 0.1 |

| Adenosine A2A | Human | Functional (cAMP) | EC50 | 1,400 |

| Adenosine A2B | Human | Functional (cAMP) | EC50 | 1.1 |

| Adenosine A3 | Human | Functional | - | No significant activity |

Table 2: Partial Agonist Activity of this compound at the Human A1 Adenosine Receptor

| Assay Type | Full Agonist Comparator | Emax (% of Full Agonist) |

| [35S]GTPγS Binding | CCPA | 74 ± 2% |

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Dose | Cmax | Tmax | Half-life (t½) | Bioavailability (%) |

| Rat | Oral | N/A | N/A | N/A | ~25 min (for CPA, a related compound) | Good |

| Dog | Oral | 7.5 mg BID | N/A | N/A | N/A | N/A |

| Human | Oral | 4 mg | N/A | N/A | ~20 h | N/A |

| N/A: Data not available in the reviewed literature. |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay for A1 Adenosine Receptor

This protocol is a representative method for determining the binding affinity (Ki) of this compound for the A1 adenosine receptor.

Protocol Details:

-

Membrane Preparation:

-

Tissues or cells expressing the A1 adenosine receptor (e.g., CHO-A1 cells, rat brain cortex) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

-

-

Binding Reaction:

-

In a multi-well plate, incubate a fixed concentration of a radiolabeled A1AR antagonist (e.g., [3H]DPCPX) with the membrane preparation.

-

Add increasing concentrations of unlabeled this compound to compete for binding with the radioligand.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A1AR ligand.

-

-

Separation and Quantification:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as percent specific binding versus the logarithm of the this compound concentration to generate a competition curve.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism and is used to determine the potency (EC50) and efficacy (Emax) of this compound.

Protocol Details:

-

Reaction Mixture:

-

Prepare a reaction buffer containing HEPES, MgCl2, NaCl, and GDP.

-

Add the membrane preparation expressing the A1AR.

-

Add [35S]GTPγS, a non-hydrolyzable GTP analog.

-

Add varying concentrations of this compound or a full agonist for comparison.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 60 minutes to allow for agonist-stimulated [35S]GTPγS binding to the G proteins.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the filter-bound radioactivity by scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration.

-

Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) by non-linear regression.

-

The partial agonist nature of this compound is determined by comparing its Emax to that of a known full A1AR agonist.

-

cAMP Functional Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Protocol Details:

-

Cell Culture:

-

Use a cell line stably expressing the human A1 adenosine receptor, such as Chinese Hamster Ovary (CHO) cells.

-

Culture the cells to an appropriate confluency in multi-well plates.

-

-

Assay Procedure:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.

-

Simultaneously, treat the cells with increasing concentrations of this compound.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP response) through non-linear regression.

-

Clinical Development and Future Directions

This compound has undergone Phase IIa clinical trials for atrial fibrillation and stable angina. In patients with stable angina, this compound demonstrated a dose-dependent reduction in heart rate during exercise, which was associated with an increase in total exercise time. The clinical trial in patients with persistent or permanent atrial fibrillation (NCT00568945) aimed to evaluate the effect of this compound on ventricular rate; however, detailed results from this study are not publicly available, though some reports indicate no significant effect on resting heart rate.

The discovery of this compound's activity at the A2B receptor opens new avenues for research. The biased agonism at this receptor subtype could contribute to cardioprotective effects independent of its A1AR-mediated actions. Future research should focus on further elucidating the interplay between A1 and A2B receptor signaling in the context of this compound's overall pharmacological profile. Understanding the structure-activity relationships that govern this dual and biased agonism could lead to the design of next-generation partial adenosine receptor agonists with improved therapeutic indices for a range of cardiovascular and potentially other diseases.

Conclusion

This compound represents a significant step in the development of safer adenosine receptor-targeted therapies. Its characterization as a partial A1AR agonist with biased agonist activity at the A2BAR highlights the complexity of GPCR pharmacology and the potential for designing drugs with nuanced mechanisms of action. This technical guide provides a consolidated resource of the quantitative data and experimental methodologies that form the basis of our current understanding of this compound, intended to facilitate further research and development in this promising area of cardiovascular pharmacology.

References

Capadenoson: A Deep Dive into its A1 Adenosine Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Capadenoson (BAY 68-4986) is a non-nucleoside compound that has been a subject of significant interest in cardiovascular research. Initially characterized as a highly selective partial agonist for the A1 adenosine receptor (A1AR), emerging evidence has challenged this classification, revealing potent activity at the A2B adenosine receptor (A2BAR) as well. This technical guide provides a comprehensive analysis of this compound's receptor selectivity profile, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to offer a nuanced understanding of its pharmacological properties. The conflicting data in the scientific literature underscores the complexity of its mechanism of action and suggests a re-evaluation of this compound as a dual A1AR/A2BAR agonist.

Quantitative Analysis of this compound's Receptor Selectivity

The selectivity of this compound for the A1 adenosine receptor has been a topic of evolving research, with different studies presenting conflicting data. Below is a summary of the available quantitative data from key studies to provide a comparative overview.

Table 1: Functional Potency (EC50) of this compound at Human Adenosine Receptors

| Receptor Subtype | EC50 (nM) - Albrecht-Küpper et al. (2012)[1][2] | EC50 (nM) - Baltos et al. (2017)[3] |

| A1AR | 0.1 | 0.66 |

| A2AAR | 180 (calculated from selectivity factor) | 1,400 |

| A2BAR | 90 (calculated from selectivity factor) | 1.1 |

| A3AR | No significant activity | Not reported |

Data from Albrecht-Küpper et al. (2012) for A2AAR and A2BAR are calculated based on the reported selectivity factors of 1,800 and 900, respectively, relative to the A1AR EC50 of 0.1 nM.

Table 2: Binding Affinity (Ki) of this compound at Human Adenosine Receptors

The data presented highlights a significant discrepancy in the reported selectivity of this compound. While early reports suggested high selectivity for the A1AR, subsequent research indicates that it possesses potent agonist activity at the A2BAR, with an EC50 value in the low nanomolar range, comparable to its potency at the A1AR.[3] This has led to the proposal of reclassifying this compound as a dual A1AR/A2BAR agonist.[3]

Signaling Pathways and Experimental Workflows

To understand the experimental basis of these findings, it is crucial to examine the underlying signaling pathways and the workflows of the assays used to determine receptor selectivity.

A1 and A2B Adenosine Receptor Signaling Pathways

This compound's interaction with A1 and A2B adenosine receptors triggers distinct intracellular signaling cascades. The A1AR primarily couples to inhibitory G proteins (Gi/o), while the A2BAR couples to stimulatory G proteins (Gs), and in some contexts, to Gq proteins.

References

Capadenoson: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capadenoson (BAY 68-4986) is a non-nucleoside small molecule that has been investigated for its therapeutic potential in cardiovascular conditions, including stable angina and atrial fibrillation. It is characterized as a partial agonist of the adenosine A1 receptor (A1R) and, more recently, has been identified as a biased agonist at the adenosine A2B receptor (A2BR). This dual activity contributes to a complex pharmacological profile, offering potential therapeutic benefits while mitigating some of the side effects associated with full adenosine receptor agonists. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding and functional activity, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its effects primarily through its interaction with two subtypes of adenosine receptors:

-

Adenosine A1 Receptor (A1R) Partial Agonism: The A1R is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. As a partial agonist, this compound binds to the A1R and elicits a submaximal response compared to the endogenous full agonist, adenosine. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream effects of A1R activation include the modulation of ion channels, such as the activation of inwardly rectifying potassium channels (leading to hyperpolarization) and the inhibition of calcium channels, as well as the activation of phospholipase C (PLC). These actions contribute to the negative chronotropic (decreased heart rate) and dromotropic (decreased atrioventricular conduction) effects observed with A1R activation.

-

Adenosine A2B Receptor (A2BR) Biased Agonism: The A2BR is a GPCR that primarily couples to the stimulatory G-protein, Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. Recent studies have revealed that this compound acts as a biased agonist at the A2BR, preferentially activating the Gs-cAMP signaling pathway over other potential downstream pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This biased agonism may contribute to the cardioprotective effects of this compound.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Ki (nM) | Reference |

| Adenosine A2B | Human | ~300 | [1] |

Note: Specific Ki values for this compound at the human A1 and A2A receptors were not explicitly found in the reviewed literature. However, its high potency and selectivity for the A1 receptor are well-established through functional assays.

Table 2: Functional Activity of this compound

| Receptor Subtype | Species | Assay Type | EC50 (nM) | Intrinsic Activity | Reference |

| Adenosine A1 | Human | cAMP Inhibition | 0.1 | Partial Agonist | [2] |

| Adenosine A2A | Human | cAMP Accumulation | 1400 | Weak Agonist | [1] |

| Adenosine A2B | Human | cAMP Accumulation | 1.1 | Biased Agonist | [1] |

| Adenosine A3 | Human | - | No significant activity | - | [2] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Cmax | T1/2 | Oral Bioavailability (%) | Reference |

| Human | Oral (1, 2.5, 5, 10, 20 mg single doses) | Dose-dependent increase | - | Sufficient for oral treatment |

Note: Detailed quantitative pharmacokinetic parameters for this compound in preclinical species and humans, such as specific Cmax, half-life, and oral bioavailability percentages, are not extensively available in the public domain. Clinical trial data indicates dose-proportional exposure after oral administration.

Experimental Protocols

Radioligand Binding Assay for Adenosine A1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human adenosine A1 receptor using the selective antagonist radioligand [3H]-DPCPX.

Materials:

-

Membrane preparations from cells stably expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells).

-

[3H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine) radioligand.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM R-PIA (N6-(R)-phenylisopropyladenosine) or another suitable A1R ligand.

-

Test compound (this compound) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the A1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of membrane preparation (typically 10-50 µg of protein).

-

50 µL of [3H]-DPCPX at a final concentration near its Kd (e.g., 0.5-2 nM).

-

50 µL of assay buffer (for total binding), non-specific binding control (for non-specific binding), or test compound at various concentrations.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Adenosine A2B Receptor

This protocol describes a cell-based functional assay to measure the ability of a test compound to stimulate cAMP production via the human adenosine A2B receptor, often using Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Materials:

-

Cells stably expressing the human adenosine A2B receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Stimulation buffer.

-

Test compound (this compound) at various concentrations.

-

Reference agonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Culture and Seeding: Culture the A2BR-expressing cells and seed them into a 384-well microplate at an appropriate density. Allow the cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in stimulation buffer.

-

Cell Stimulation:

-

Aspirate the cell culture medium from the wells.

-

Add the PDE inhibitor to all wells.

-

Add the test compound or reference agonist at various concentrations to the respective wells.

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection (HTRF):

-

Add the HTRF cAMP-d2 conjugate to all wells.

-

Add the HTRF anti-cAMP cryptate conjugate to all wells.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for the test compound.

Mandatory Visualization

This compound's partial agonism at the A1 receptor.

This compound's biased agonism at the A2B receptor.

Workflow for a radioligand binding assay.

References

Capadenoson's Cardiovascular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capadenoson (BAY 68-4986) is a potent and selective partial agonist of the adenosine A1 receptor, which has been investigated for its therapeutic potential in various cardiovascular conditions.[1][2] More recent evidence also characterizes it as a biased agonist at the adenosine A2B receptor, adding another layer of complexity and therapeutic interest to its pharmacological profile.[3][4] This technical guide provides a comprehensive overview of this compound's effects on cardiovascular function, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

This compound's primary mechanism of action is the partial agonism of the adenosine A1 receptor (A1AR).[1] The A1AR is a G-protein coupled receptor (GPCR) that, upon activation in the heart, couples to inhibitory G proteins (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately mediates negative chronotropic (decreased heart rate) and dromotropic (decreased atrioventricular conduction) effects. As a partial agonist, this compound elicits a submaximal response compared to full agonists, which is thought to contribute to its favorable safety profile by reducing the risk of excessive bradycardia and atrioventricular block.

Recent studies have revealed that this compound also acts as a biased agonist at the adenosine A2B receptor (A2BAR). A2BARs are also GPCRs, but they primarily couple to stimulatory G proteins (Gs), leading to an increase in intracellular cAMP. This compound's biased agonism at the A2BAR preferentially activates the cAMP signaling pathway. In cardiac fibroblasts, A2BAR stimulation and subsequent cAMP elevation have been shown to inhibit cell proliferation and differentiation into myofibroblasts, suggesting a potential role in mitigating cardiac fibrosis.

Signaling Pathways

The dual activity of this compound on A1 and A2B receptors results in a complex interplay of signaling pathways within the cardiovascular system.

Quantitative Data on Cardiovascular Effects

Preclinical Studies

| Study Type | Animal Model | Key Parameters Measured | This compound Dose/Concentration | Results | Reference |

| Isolated Heart (Langendorff) | Rat | Heart Rate (bpm) | 1 nM - 10 µM | Minimal reduction in heart rate from 360 ± 3 to 330 ± 6 bpm. No AV block observed. | |

| Myocardial Infarction | Rat (LAD occlusion) | Infarct Size (% of area at risk) | 0.3 mg/kg (i.v.) | Dose-dependent reduction in infarct size by 30% (from 29 ± 2% to 21 ± 3%). |

Clinical Studies

| Study Type | Patient Population | Key Parameters Measured | This compound Dose | Results | Reference |

| Phase IIa, Randomized, Double-Blind, Placebo-Controlled | 62 male patients with stable angina | Heart Rate at maximum comparable workload (bpm) | 1, 2.5, 5, 10, 20 mg (single doses) | Significant reduction in heart rate with 10 mg (-12.2 bpm) and 20 mg (-6.8 bpm) doses compared to placebo. | |

| Total Exercise Time | 1, 2.5, 5, 10, 20 mg (single doses) | Increase in total exercise time observed. | |||

| Time to 1-mm ST-segment depression | 1, 2.5, 5, 10, 20 mg (single doses) | Prolongation of time to ischemia observed. |

Experimental Protocols

Isolated Perfused Rat Heart (Langendorff Method)

This ex vivo technique allows for the assessment of cardiac function independent of systemic influences.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized.

-

Heart Excision: The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated on the Langendorff apparatus.

-

Retrograde Perfusion: The heart is perfused in a retrograde manner with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure is kept constant.

-

Stabilization: The heart is allowed to stabilize for a period before the start of the experiment.

-

Drug Administration: this compound is administered by infusion into the perfusion buffer at various concentrations.

-

Data Acquisition: Heart rate and other contractile parameters are continuously monitored and recorded.

In Vivo Rat Model of Myocardial Infarction

This model is used to assess the cardioprotective effects of a drug against ischemia-reperfusion injury.

Methodology:

-

Animal Preparation: Male rats are anesthetized and ventilated.

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and a suture is passed around it.

-

Ischemia Induction: The LAD is occluded by tightening the suture, leading to myocardial ischemia.

-

Drug Administration: this compound or placebo is administered intravenously prior to the induction of ischemia.

-

Reperfusion: After a defined period of ischemia, the suture is released to allow for reperfusion of the coronary artery.

-

Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area at risk and the infarcted area are determined using specific staining techniques (e.g., triphenyltetrazolium chloride staining).

Clinical Trial in Patients with Stable Angina

This study was a randomized, double-blind, placebo-controlled, single dose-escalating trial to evaluate the efficacy and safety of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Capadenoson: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capadenoson (BAY 68-4986) is a non-nucleoside, partial agonist of the adenosine A1 receptor (A1AR) that has been investigated for various cardiovascular therapeutic applications.[1] Initially developed for conditions such as stable angina and atrial fibrillation, its unique pharmacological profile has also suggested potential benefits in heart failure.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes associated signaling pathways and workflows. Recent findings suggesting a dual agonist activity at the adenosine A2B receptor (A2BAR) are also explored, adding a new dimension to its potential therapeutic applications.[3][4]

Mechanism of Action

This compound primarily acts as a partial agonist at the adenosine A1 receptor, a G-protein coupled receptor. A1AR activation is known to mediate various physiological effects, particularly in the cardiovascular system. These include slowing of the heart rate, protection against ischemia-reperfusion injury, and modulation of neurotransmitter release. The partial agonism of this compound is a key characteristic, offering the potential for therapeutic benefits with a reduced side-effect profile compared to full A1AR agonists, such as significant bradycardia.

More recently, this compound has been identified as a biased agonist at the adenosine A2B receptor, with a preference for the cAMP signaling pathway. This dual A1AR/A2BAR activity could contribute to its cardioprotective effects and modulation of cardiac fibrosis.

Signaling Pathways

The activation of the A1 adenosine receptor by this compound initiates a signaling cascade through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A1AR activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of N-type calcium channels.

The newly discovered interaction with the A2B adenosine receptor involves Gs protein coupling, which stimulates adenylyl cyclase activity and increases intracellular cAMP. The biased nature of this compound's agonism at this receptor suggests a preference for this specific downstream pathway.

Figure 1: this compound's dual signaling pathways.

Potential Therapeutic Applications

Cardiovascular Diseases

The primary focus of this compound research has been on cardiovascular diseases.

-

Stable Angina: Clinical trials have investigated this compound's efficacy in patients with stable angina. The rationale is that by reducing heart rate, especially during exercise, the myocardial oxygen demand is decreased, thus alleviating ischemic symptoms.

-

Heart Failure: Preclinical studies in animal models of heart failure have shown that chronic administration of this compound can improve left ventricular function and prevent progressive cardiac remodeling. Its partial A1AR agonism and potential A2BAR activity may contribute to these beneficial effects.

-

Atrial Fibrillation: this compound has been evaluated in Phase IIa clinical trials for patients with atrial fibrillation. The mechanism likely involves the A1AR-mediated slowing of atrioventricular nodal conduction.

-

Myocardial Infarction (Cardioprotection): In preclinical models of acute myocardial infarction, this compound has demonstrated a cardioprotective effect by reducing infarct size.

Neuropathic Pain

While adenosine A1 receptor activation is generally considered to have analgesic effects, studies with this compound in animal models of neuropathic pain did not show a significant reduction in mechanical hypersensitivity. This suggests that partial A1AR agonism with this compound may not be a viable approach for treating neuropathic pain.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

| Parameter | Value | Species/System | Reference |

| Receptor Binding & Activity | |||

| EC50 (human A1R) | 0.1 nM | Human | |

| A1R Partial Agonism (% of CCPA) | 74 ± 2% | [35S]-GTPγS binding assay | |

| Selectivity (vs. A2a) | 1,800-fold | Human | |

| Selectivity (vs. A2b) | 900-fold | Human | |

| Activity on A3R | No significant activity | Human |

Table 1: Receptor Binding and Activity Profile of this compound.

| Study Type | Endpoint | Dose/Concentration | Result | Reference |

| Preclinical: Cardioprotection | ||||

| Rat model of acute MI | Infarct Size Reduction | 0.3 mg/kg i.v. | 30% decrease (from 29 ± 2% to 21 ± 3%) | |

| Preclinical: Heart Failure | ||||

| Dog model of heart failure | Left Ventricular Function | Oral administration for 12 weeks | Improved LV function and prevented remodeling | |

| Clinical: Stable Angina | ||||

| Phase IIa | Heart Rate Reduction (at max workload) | 10 mg | 12.2 beats per min reduction (p=0.0002 vs placebo) | |

| Phase IIa | Heart Rate Reduction (at max workload) | 20 mg | 6.8 beats per min reduction (p=0.032 vs placebo) | |

| Phase IIa | Total Exercise Time | Not specified | Increased | |

| Phase IIa | Time to 1-mm ST-segment depression | Not specified | Increased |

Table 2: Summary of Preclinical and Clinical Efficacy Data for this compound.

Experimental Protocols

[35S]GTPγS Binding Assay

This assay is used to determine the functional activity of G-protein coupled receptor agonists.

Figure 2: Workflow for [35S]GTPγS binding assay.

Methodology:

-

Membrane Preparation: Membranes from the cortex are prepared as previously described.

-

Incubation: 5 µg of membrane protein is incubated with varying concentrations of this compound (or a reference full agonist like CCPA) in a binding buffer. The buffer typically contains 50 mM Tris/HCl (pH 7.4), 2 mM triethylamine, 1 mM EDTA, 5 mM MgCl2, 10 µM GDP, 1 mM dithiothreitol, 100 mM NaCl, 0.2 U/ml adenosine deaminase, 0.2 nM [35S]GTPγS, and 0.5% bovine serum albumin.

-

Incubation Conditions: The incubation is carried out for 2 hours at 25°C.

-

Non-specific Binding: Non-specific binding is determined in the presence of 10 µM GTPγS.

-

Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified using liquid scintillation counting.

In Vivo Model of Acute Myocardial Infarction

This protocol is used to assess the cardioprotective effects of a compound.

Methodology:

-

Animal Model: The study is typically conducted in rats.

-

Surgical Procedure: A transient occlusion of the left anterior descending (LAD) coronary artery is performed to induce myocardial ischemia.

-

Drug Administration: this compound (e.g., 0.3 mg/kg) or a placebo is administered intravenously prior to the ischemic event.

-

Reperfusion: The occlusion is released to allow for reperfusion of the cardiac tissue.

-

Infarct Size Measurement: At the end of the experiment, the heart is excised, and the area at risk and the infarct size are determined, often using histological staining techniques. The infarct size is typically expressed as a percentage of the area at risk.

Clinical Trial Status

This compound has undergone Phase IIa clinical trials for stable angina and atrial fibrillation. However, it was subsequently withdrawn from clinical trials for these indications. A derivative of this compound, Neladenoson bialanate, which is a more selective partial A1AR agonist, has been investigated for the treatment of chronic heart failure.

Conclusion

This compound is a well-characterized partial adenosine A1 receptor agonist with demonstrated preclinical efficacy in models of cardiovascular disease. Its partial agonism offers a potential safety advantage over full agonists. The recent discovery of its biased agonism at the A2B receptor adds a layer of complexity and potential therapeutic benefit to its pharmacological profile. While clinical development for angina and atrial fibrillation was discontinued, the knowledge gained from the study of this compound continues to inform the development of next-generation adenosine receptor modulators for cardiovascular and other diseases. Further research is warranted to fully elucidate the therapeutic implications of its dual A1AR/A2BAR activity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry of Capadenoson: A Technical Guide to its Synthesis and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capadenoson (BAY 68-4986) is a non-nucleoside, partial adenosine A₁ receptor agonist that has been investigated for its therapeutic potential in cardiovascular conditions. More recent findings have also classified it as a biased agonist at the adenosine A₂B receptor, revealing a more complex pharmacological profile. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and a likely synthetic pathway for this compound based on established chemical literature. Furthermore, it details its mechanism of action through relevant signaling pathways and provides an experimental protocol for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule belonging to the 2-aminopyridine-3,5-dicarbonitrile class of compounds. Its systematic IUPAC name is 2-amino-6-[[[2-(4-chlorophenyl)-4-thiazolyl]methyl]thio]-4-[4-(2-hydroxyethoxy)phenyl]-3,5-pyridinedicarbonitrile[1][2].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-6-[[[2-(4-chlorophenyl)-4-thiazolyl]methyl]thio]-4-[4-(2-hydroxyethoxy)phenyl]-3,5-pyridinedicarbonitrile | [1][2] |

| Synonyms | BAY 68-4986 | [3] |

| CAS Number | 544417-40-5 | |

| Molecular Formula | C₂₅H₁₈ClN₅O₂S₂ | |

| Molecular Weight | 520.03 g/mol | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |

| UV Absorption (λmax) | 295, 346 nm | |

| SMILES | NC1=NC(SCC2=CSC(C3=CC=C(Cl)C=C3)=N2)=C(C#N)C(C4=CC=C(OCCO)C=C4)=C1C#N | |

| InChI Key | CITWCLNVRIKQAF-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process involving the construction of two key heterocyclic intermediates followed by their coupling. The overall synthetic strategy is outlined below.

Experimental Protocols

The following protocols are based on established procedures for analogous chemical transformations.

Step 1: Synthesis of 2-(4-chlorophenyl)-4-(chloromethyl)thiazole (Intermediate 2)

This intermediate can be prepared in a two-step sequence starting from 2-(4-chlorophenyl)thiazole, which is synthesized from 4-chlorothiobenzamide.

-

Part A: Synthesis of 2-(4-chlorophenyl)thiazole

-

A mixture of 4-chlorothiobenzamide (0.07 mol), bromoacetaldehyde dimethyl acetal (0.07 mol), and concentrated hydrochloric acid (2 mL) in ethanol (280 mL) is heated at reflux for 18-24 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel (eluent: methylene chloride/n-hexane) to yield 2-(4-chlorophenyl)thiazole.

-

-

Part B: Synthesis of 2-(4-chlorophenyl)-4-(chloromethyl)thiazole

-

(2-(4-chlorophenyl)thiazol-4-yl)methanol is dissolved in dichloromethane at 0 °C.

-

Thionyl chloride (SOCl₂, ~1.5 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The solvent and excess thionyl chloride are removed under vacuum to afford the crude product, 2-(4-chlorophenyl)-4-(chloromethyl)thiazole, which can be used in the next step without further purification.

-

Step 2: Synthesis of 2-amino-6-chloro-4-(4-(2-hydroxyethoxy)phenyl)pyridine-3,5-dicarbonitrile (Intermediate 1)

This core intermediate is synthesized via a multi-component reaction to form a pyridinethione, followed by chlorination.

-

A mixture of 4-(2-hydroxyethoxy)benzaldehyde, 2 equivalents of malononitrile, and 1 equivalent of a sulfur source (e.g., elemental sulfur) is refluxed in ethanol with a catalytic amount of a base like piperidine or morpholine.

-

This one-pot reaction assembles the 2-amino-6-mercaptopyridine scaffold.

-

The intermediate mercaptopyridine is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) to yield the 6-chloro derivative, Intermediate 1.

Step 3: Synthesis of this compound

-

To a solution of Intermediate 1 (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, ~1.5 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of Intermediate 2 (1 equivalent) in DMF to the reaction mixture.

-

Heat the reaction to 50-60 °C and stir for several hours until TLC indicates the consumption of starting materials.

-

After cooling, pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/DMF) or by column chromatography to yield this compound.

Mechanism of Action & Signaling Pathways

This compound was initially developed as a selective partial agonist for the adenosine A₁ receptor (A₁AR), a G-protein coupled receptor (GPCR). Activation of the A₁AR, which couples to the Gᵢ protein, leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to various downstream effects, including anti-adrenergic activity in cardiac tissue.

More recent studies have revealed that this compound also functions as a biased agonist at the adenosine A₂B receptor (A₂BAR). Unlike its effect on A₁AR, its interaction with A₂BAR (which couples to Gₛ protein) preferentially stimulates the adenylyl cyclase/cAMP pathway over other potential downstream effectors. This finding suggests a reclassification of this compound as a dual A₁AR/A₂BAR agonist.

Key Experimental Protocol: [³⁵S]GTPγS Binding Assay

To functionally characterize the activity of this compound at its target GPCR, a [³⁵S]GTPγS binding assay is a standard and effective method. This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

References

Capadenoson: A Technical Guide for Atrial Fibrillation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capadenoson (BAY 68-4986) is a novel small molecule that has been investigated for its potential therapeutic effects in cardiovascular diseases, including atrial fibrillation. Initially classified as a partial agonist of the adenosine A1 receptor (A1R), subsequent research has revealed a more complex pharmacological profile, identifying it as a dual agonist of both A1 and A2B adenosine receptors.[1][2][3] This dual activity suggests a nuanced mechanism of action that could modulate cardiac electrophysiology and cellular processes relevant to atrial fibrillation.

This technical guide provides a comprehensive overview of the current state of research on this compound for atrial fibrillation. It is designed to equip researchers, scientists, and drug development professionals with the available data on its clinical and preclinical evaluation, mechanism of action, and relevant experimental methodologies.

Clinical Development in Atrial Fibrillation

This compound underwent a Phase IIa clinical trial (NCT00568945) to investigate its effect on ventricular heart rate in patients with persistent or permanent atrial fibrillation.[4][5] The primary objective of this study was to determine if this compound could effectively lower the ventricular rate in this patient population.

While the trial has been completed, detailed quantitative results have not been formally published in peer-reviewed literature. However, a review article has stated that in this Phase II clinical study, this compound did not demonstrate a relevant effect on the modulation of heart rate in patients with persistent or permanent atrial fibrillation.

Clinical Trial Details

| Parameter | Information |

| Clinical Trial Identifier | NCT00568945 |

| Sponsor | Bayer |

| Phase | IIa |

| Indication | Persistent or Permanent Atrial Fibrillation |

| Primary Objective | To investigate the effect of this compound on ventricular heart rate. |

| Status | Completed |

Quantitative Data from a Related Clinical Trial (Stable Angina)

Although specific data from the atrial fibrillation trial is unavailable, a Phase IIa study of this compound in patients with stable angina provides some insight into its effects on heart rate at various doses. It is important to note that these data were not collected in an atrial fibrillation patient population.

| Dose of this compound | Mean Heart Rate Reduction (beats per minute) | p-value vs. Placebo |

| 10 mg | 12.2 | 0.0002 |

| 20 mg | 6.8 | 0.032 |

Mechanism of Action: Dual A1/A2B Receptor Agonism

This compound's mechanism of action is centered on its activity as a partial agonist at the adenosine A1 receptor and as an agonist at the adenosine A2B receptor. This dual agonism is crucial for understanding its potential, and perhaps limited, effects in atrial fibrillation.

Adenosine A1 Receptor Signaling

Activation of the A1 receptor, a Gi-protein coupled receptor, in cardiac tissue, particularly in the atrioventricular (AV) node, is known to have negative chronotropic (slowing heart rate) and dromotropic (slowing conduction) effects. This is primarily mediated through the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. As a partial agonist, this compound was expected to produce these effects to a lesser degree than full agonists, potentially offering a safer therapeutic window with a lower risk of bradycardia or AV block.

Adenosine A2B Receptor Signaling

The A2B receptor is a Gs-protein coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This signaling pathway is prominent in cardiac fibroblasts and cardiomyocytes. The activation of the A2B receptor by this compound, particularly its preference for the cAMP signaling pathway, suggests a role in modulating cellular processes like cardiac fibrosis.

Signaling Pathway of this compound in Cardiac Cells

Signaling pathway of this compound in cardiac cells.

Experimental Protocols

Cell Culture and cAMP Assays

-

Cell Lines: Human cardiac fibroblasts and cardiomyocytes are relevant cell types for studying the effects of this compound.

-

Protocol:

-

Cells are cultured to a suitable confluency in appropriate media.

-

Prior to the experiment, cells are typically serum-starved to reduce basal signaling activity.

-

Cells are then stimulated with varying concentrations of this compound for a defined period.

-

Intracellular cAMP levels are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits or other sensitive detection methods.

-

Results are often expressed as a percentage of the response to a known pan-adenosine receptor agonist like NECA to determine partial agonism.

-

Experimental Workflow for cAMP Assay

References

- 1. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Atrial Fibrillation | Study 12679 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 5. go.drugbank.com [go.drugbank.com]

Capadenoson and Stable Angina: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capadenoson (BAY 68-4986) is an orally bioavailable, non-nucleoside partial agonist of the adenosine A1 receptor that has been investigated for its anti-ischemic properties in the context of stable angina.[1] Stable angina, a manifestation of myocardial ischemia, is characterized by transient chest discomfort resulting from an imbalance between myocardial oxygen supply and demand.[2] By activating adenosine A1 receptors, this compound was hypothesized to reduce myocardial oxygen consumption and heart rate, particularly during exercise, offering a potential therapeutic avenue for patients with this condition.[2] This technical guide provides an in-depth analysis of this compound's impact on stable angina, summarizing key clinical trial data, detailing experimental protocols, and visualizing its proposed mechanism of action. Although a Phase IIa clinical trial was conducted, its development for this indication was ultimately withdrawn.[3][4]

Mechanism of Action

This compound primarily functions as a partial agonist of the adenosine A1 receptor. Activation of myocardial A1 receptors is known to initiate a cascade of cardioprotective effects, including the inhibition of pathologies associated with ischemia and reperfusion injury. In the context of stable angina, the therapeutic rationale for a partial A1 agonist like this compound is to reduce the heart's oxygen demand during physical exertion, a common trigger for anginal attacks.

Recent research has also suggested that this compound may exhibit activity as a dual A1/A2B adenosine receptor agonist. This dual agonism could contribute to its cardiovascular effects, as A2B receptor activation has been implicated in cardioprotection and the modulation of cardiac fibrosis.

Clinical Efficacy in Stable Angina: Phase IIa Trial (NCT00518921)

A multicenter, multinational, randomized, double-blind, placebo-controlled Phase IIa clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with chronic stable angina. The study involved 62 male patients with stable angina.

Quantitative Data Summary

The primary efficacy variable was the absolute difference in heart rate (HR) at the maximum comparable level of workload between the baseline and post-dose exercise tolerance test. The effects on total exercise time and time to 1-mm ST-segment depression were also assessed.

| Dose | N | Change in Heart Rate (beats per min) at Max Workload vs. Placebo | p-value |

| 10 mg | - | -12.2 | 0.0002 |

| 20 mg | - | -6.8 | 0.032 |

| A statistically significant trend for a reduction in heart rate with increasing doses of this compound was observed (p=0.0003). |

| Outcome Measure | Result |

| Total Exercise Time | Increase observed |

| Time to 1-mm ST-segment Depression | Increase observed |

| Data presented is based on a single dose-escalating study design. |

Experimental Protocol: Phase IIa Clinical Trial (NCT00518921)

Objective: To assess the efficacy and safety of this compound in patients with chronic stable angina.

Study Design: A randomized, double-blind, placebo-controlled, single dose-escalating, multicenter trial.

Patient Population: 62 male patients aged 35 to 75 years with a primary diagnosis of chronic stable angina of mild-moderate intensity (Canadian Cardiovascular Society Functional Class II-III) and definitive coronary artery disease. Patients were required to have stable angina with no changes in their anti-anginal medication for the preceding 5 weeks.

Exclusion Criteria: Inability to withdraw current anti-anginal therapy or any concomitant therapy that would interfere with the interpretation of study results.

Treatment: Patients were randomized to receive single oral doses of either this compound (1, 2.5, 5, 10, and 20 mg) or a matching placebo in a 5:1 ratio for each dose step.

Primary Efficacy Endpoint: The absolute difference in heart rate (HR) at the maximum comparable level of workload between the baseline and post-dose exercise tolerance test at the maximum concentration of this compound.

Secondary Efficacy Endpoints:

-

Total exercise time.

-

Time to 1-mm ST-segment depression.

Safety Assessments: Monitoring of adverse events throughout the study.

Conclusion

This compound demonstrated a dose-dependent reduction in exercise-induced heart rate in male patients with stable angina, which was associated with improvements in total exercise time and time to ischemia. These findings from the Phase IIa clinical trial supported the proposed mechanism of action of this compound as a partial adenosine A1 receptor agonist. Despite these promising initial results, the clinical development of this compound for the treatment of chronic stable angina was discontinued. Further research into the dual A1/A2B receptor activity of this compound and similar compounds may provide new insights into the therapeutic potential of adenosine receptor modulation in cardiovascular diseases.

References

Methodological & Application

Application Notes and Protocols for the Use of Capadenoson in Rat Models of Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capadenoson (BAY 68-4986) is a partial adenosine A1 receptor agonist that has demonstrated cardioprotective effects in preclinical models.[1][2] It is a non-ribose, high-affinity, and highly selective agonist for the A1 receptor.[2] While initially developed for conditions like stable angina, its mechanism of action suggests therapeutic potential in heart failure by mitigating cardiac remodeling and improving cardiac function.[3][4] Recent studies also suggest that this compound may act as a dual A1 and A2B adenosine receptor (A2BAR) agonist, which could contribute to its cardioprotective and anti-fibrotic effects. This document provides detailed protocols for utilizing this compound in a rat model of heart failure induced by coronary artery ligation.

Mechanism of Action

This compound primarily acts as a partial agonist at the adenosine A1 receptor (A1R). Activation of myocardial A1Rs is known to inhibit adenylate cyclase, modulate protein kinase C, and open ATP-sensitive potassium channels, leading to cardioprotective effects against ischemic injury, arrhythmogenesis, and adverse ventricular remodeling. As a partial agonist, this compound is designed to elicit these beneficial effects with a reduced risk of side effects associated with full A1R agonists, such as severe bradycardia and atrioventricular block. Furthermore, this compound has been shown to have significant activity at the A2B adenosine receptor (A2BAR) in cardiac fibroblasts and cardiomyocytes. A2BAR activation can also promote cardioprotection and modulate cardiac fibrosis.

Signaling Pathways

The cardioprotective effects of this compound are mediated through complex signaling cascades initiated by the activation of A1 and potentially A2B adenosine receptors.

Experimental Protocols

Rat Model of Heart Failure: Coronary Artery Ligation

This protocol describes the induction of myocardial infarction and subsequent heart failure in rats via permanent ligation of the left anterior descending (LAD) coronary artery.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Animal ventilator

-

Surgical instruments (scissors, forceps, needle holder, rib retractors)

-

Suture material (6-0 silk)

-

Sterile gauze and swabs

-

Heating pad

-

Analgesics (e.g., buprenorphine)

Procedure:

-

Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

-

Intubate the rat and connect it to a small animal ventilator.

-

Perform a left thoracotomy at the fourth intercostal space to expose the heart.

-

Gently retract the ribs to visualize the pericardium.

-

Carefully open the pericardium to expose the left atrium and the LAD.

-

Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.

-

Permanently ligate the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

-

Close the chest wall in layers.

-

Administer analgesics and allow the rat to recover in a warm, clean cage.

-

Monitor the animal closely for the first 24 hours post-surgery.

Administration of this compound

This compound can be administered orally via gavage for chronic studies.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Gavage needles (flexible or rigid)

-

Syringes

Procedure (Oral Gavage):

-

Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

-

Gently restrain the rat.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

-

Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.

-

Slowly administer the this compound suspension.

-

Carefully withdraw the gavage needle.

-

Return the rat to its cage and monitor for any signs of distress.

Dosage Considerations:

-

An intravenous dose of 0.3 mg/kg has been shown to be cardioprotective in a rat model of acute myocardial infarction.

-

For chronic oral administration in a heart failure model, a starting dose of 1 mg/kg/day is a reasonable extrapolation, considering the need for sustained therapeutic levels. Dose-response studies may be necessary to determine the optimal therapeutic dose.

-

It is important to note that this compound has been observed to cause dose-dependent bradycardia in Sprague-Dawley rats.

Assessment of Cardiac Function

Echocardiography is a non-invasive method to serially assess cardiac structure and function.

Procedure:

-

Lightly anesthetize the rat.

-

Shave the chest area.

-

Place the rat in a supine or left lateral position.

-

Use a high-frequency ultrasound transducer to obtain two-dimensional M-mode and Doppler images from parasternal long- and short-axis views.

-

Measure the following parameters:

-

Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs)

-

Left ventricular posterior wall thickness (LVPW) and interventricular septum thickness (IVS)

-

Calculate left ventricular ejection fraction (LVEF) and fractional shortening (FS).

-

Invasive hemodynamic assessment provides detailed information on cardiac function and is typically performed as a terminal procedure.

Procedure:

-

Anesthetize the rat and maintain its body temperature.

-

Insert a pressure-volume (PV) catheter into the left ventricle via the right carotid artery.

-

Record pressure and volume signals to generate PV loops.

-

Measure the following parameters:

-

Heart rate (HR)

-

Left ventricular end-systolic pressure (LVESP) and end-diastolic pressure (LVEDP)

-

Maximal rate of pressure rise (dP/dtmax) and fall (dP/dtmin)

-

Stroke volume (SV) and cardiac output (CO)

-

End-systolic pressure-volume relationship (ESPVR) and end-diastolic pressure-volume relationship (EDPVR)

-

Experimental Workflow

Data Presentation

The following tables present hypothetical data based on expected outcomes from the literature to illustrate how results can be structured.

Table 1: Echocardiographic Parameters

| Group | LVEF (%) | FS (%) | LVIDd (mm) | LVIDs (mm) |

| Sham | 75 ± 5 | 45 ± 4 | 7.0 ± 0.5 | 3.8 ± 0.4 |

| HF + Vehicle | 40 ± 6 | 20 ± 3 | 9.5 ± 0.7 | 7.6 ± 0.6 |

| HF + this compound | 55 ± 7 | 28 ± 4 | 8.8 ± 0.6 | 6.3 ± 0.5 |

| Data are presented as Mean ± SD. p < 0.05 vs. HF + Vehicle. LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; LVIDd: Left Ventricular Internal Diameter in Diastole; LVIDs: Left Ventricular Internal Diameter in Systole. |

Table 2: Hemodynamic Parameters

| Group | HR (bpm) | LVESP (mmHg) | LVEDP (mmHg) | dP/dtmax (mmHg/s) |

| Sham | 350 ± 20 | 120 ± 10 | 5 ± 2 | 8000 ± 1000 |

| HF + Vehicle | 330 ± 25 | 95 ± 12 | 20 ± 5 | 4500 ± 800 |

| HF + this compound | 320 ± 22 | 105 ± 10 | 15 ± 4 | 5500 ± 900 |

| *Data are presented as Mean ± SD. p < 0.05 vs. HF + Vehicle. HR: Heart Rate; LVESP: Left Ventricular End-Systolic Pressure; LVEDP: Left Ventricular End-Diastolic Pressure; dP/dtmax: Maximal rate of pressure increase. |

Table 3: Histological and Biomarker Data

| Group | Fibrosis (%) | Cardiomyocyte Size (µm²) | Plasma NT-proBNP (pg/mL) |

| Sham | 2 ± 0.5 | 300 ± 50 | 100 ± 30 |

| HF + Vehicle | 15 ± 3 | 550 ± 80 | 800 ± 150 |

| HF + this compound | 10 ± 2 | 450 ± 70 | 500 ± 120 |

| Data are presented as Mean ± SD. p < 0.05 vs. HF + Vehicle. NT-proBNP: N-terminal pro-B-type natriuretic peptide. |

Conclusion

This compound presents a promising therapeutic agent for investigation in heart failure. Its dual agonism at A1 and A2B adenosine receptors may offer a multifaceted approach to improving cardiac function and attenuating adverse remodeling. The protocols outlined in this document provide a framework for researchers to systematically evaluate the efficacy of this compound in a clinically relevant rat model of heart failure. Careful consideration of dosage and comprehensive assessment of cardiac function are crucial for elucidating the full therapeutic potential of this compound.

References

- 1. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Insights Into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure [frontiersin.org]

- 3. This compound, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting Adenosine Receptors for the Treatment of Cardiac Fibrosis [frontiersin.org]

Capadenoson in Preclinical Research: A Comprehensive Guide to Dosage and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Capadenoson is a selective partial agonist of the adenosine A1 receptor (A1R), with additional activity at the A2B receptor (A2BR). It has been investigated in a variety of animal models for its potential therapeutic effects, primarily in cardiovascular diseases and neuropathic pain. This document provides a detailed overview of the dosages and experimental protocols used in key preclinical studies to guide researchers in designing future in vivo experiments.